molecular formula C14H21Cl2N3O3 B1398221 Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride CAS No. 1216473-32-3

Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride

Cat. No.: B1398221
CAS No.: 1216473-32-3
M. Wt: 350.2 g/mol
InChI Key: LVROPQSCQXPFCE-UHFFFAOYSA-N
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Description

Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride is a chemical compound supplied with a high purity of 95% and provided as its dihydrochloride salt. The compound is identified by the CAS Number 85126-73-4 and has a molecular formula of C 14 H 19 N 3 O 3 ·2HCl, corresponding to a molecular weight of 350.24 g/mol . As a piperazine derivative, this benzoate ester is characterized by a piperazin-1-ylacetyl group linked to the benzoate core via an amide bond. This specific molecular architecture makes it a compound of interest in various research fields, particularly in medicinal chemistry for the synthesis and study of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use . Researchers should consult the material safety data sheet (MSDS) prior to use. For handling, standard safety precautions for laboratory chemicals should be followed, including the use of appropriate personal protective equipment .

Properties

IUPAC Name

methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3.2ClH/c1-20-14(19)11-2-4-12(5-3-11)16-13(18)10-17-8-6-15-7-9-17;;/h2-5,15H,6-10H2,1H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVROPQSCQXPFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate (Free Base)

Step 1: Preparation of Piperazinylacetyl Intermediate

  • Piperazine is reacted with chloroacetyl chloride or a suitable acetylating agent to form piperazin-1-ylacetyl chloride or piperazinylacetyl intermediate.
  • The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature (0–5 °C) to avoid side reactions.
  • Base such as triethylamine is used to neutralize the generated HCl.

Step 2: Coupling with Methyl 4-Aminobenzoate

  • Methyl 4-aminobenzoate is then reacted with the piperazinylacetyl intermediate to form the amide bond.
  • The coupling reaction often employs coupling agents like carbodiimides (e.g., EDCI, DCC) or activated acid derivatives.
  • The reaction is performed in solvents like dichloromethane or DMF at ambient to slightly elevated temperatures.
  • Purification is done by recrystallization or chromatography to isolate the free base compound.

Conversion to Dihydrochloride Salt

  • The free base methyl 4-[(piperazin-1-ylacetyl)amino]benzoate is treated with hydrogen chloride gas or hydrochloric acid in an anhydrous solvent such as ethyl ether or ethanol.
  • This step converts the tertiary amine groups in the piperazine ring into their dihydrochloride salt form.
  • The salt formation enhances water solubility and stability.
  • The product is isolated by filtration or crystallization and dried under vacuum.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Piperazine acetylation Piperazine + chloroacetyl chloride + TEA DCM or THF 0–5 °C 85–90 Controlled addition to minimize side products
Amide bond formation Piperazinylacetyl intermediate + methyl 4-aminobenzoate + EDCI DCM or DMF RT to 40 °C 75–85 Coupling agent critical for high yield
Salt formation Free base + HCl gas or HCl in Et2O Ethyl ether/EtOH Ambient 90–95 Crystalline dihydrochloride salt obtained

Alternative and Supporting Methods

  • Some protocols use activated esters or acid chlorides derived from methyl 4-aminobenzoate for coupling.
  • Protection/deprotection strategies may be employed if other reactive groups are present.
  • Purification techniques include recrystallization from solvents like ethanol or methanol, and chromatographic methods to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in manufacturing processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Molecular Formula Molecular Weight Core Structure Key Substituents Purity/Application Reference
Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride (85126-73-4) C₁₄H₂₁Cl₂N₃O₃ 350.24 Benzoate ester Piperazinyl-acetyl, methyl ester 95% purity; pharmaceutical intermediate
4-Methylpiperazin-1-amine dihydrochloride (40675-60-3) C₅H₁₄Cl₂N₂ 179.09 Piperazine Methylamine, hydrochloride Similarity score: 0.95; potential precursor
1-Methyl-4-(piperazin-1-ylacetyl)piperazine (94012-35-8) C₁₂H₂₂N₄O 238.33 Piperazine Dual piperazine rings, acetyl 95% purity; structural analog
2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride (1214023-91-2) C₁₃H₁₈ClN₂O₂ 284.75 Phenylacetic acid Methylpiperazine, hydrochloride 95% purity; chiral building block

Key Findings :

  • Structural Similarity : The compound shares a piperazine-acetyl motif with 1-Methyl-4-(piperazin-1-ylacetyl)piperazine but lacks the second piperazine ring.
  • Salt Forms : Unlike 4-Methylpiperazin-1-amine dihydrochloride, which is a simpler diamine salt, the target compound incorporates a benzoate ester, enhancing its lipophilicity.
  • Functional Roles : The benzoate ester group differentiates it from phenylacetic acid derivatives like 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride, which may influence receptor binding.

Comparison with Pesticide-Related Benzoate Esters

Table 2: Benzoate Esters in Agrochemicals

Compound Name (CAS) Molecular Formula Key Functional Groups Application
Tribenuron methyl (101200-48-0) C₁₅H₁₇N₅O₆S Sulfonylurea, triazine Herbicide
Metsulfuron methyl (74223-64-6) C₁₄H₁₅N₅O₆S Sulfonylurea, triazine Herbicide
Haloxyfop-methyl (69806-40-2) C₁₆H₁₃ClF₃NO₄ Pyridinyloxy-phenoxy Herbicide

Key Differences :

  • Functional Groups : Pesticidal benzoate esters (e.g., tribenuron methyl) feature sulfonylurea or pyridinyloxy groups, unlike the piperazine-acetyl moiety in the target compound.

Physicochemical Properties

  • Solubility : The dihydrochloride salt form enhances water solubility compared to neutral analogs like 1-Methyl-4-(piperazin-1-ylacetyl)piperazine.
  • Stability: The acetyl-amino group may confer hydrolytic stability relative to sulfonylurea-based pesticides.

Notes on Data Discrepancies

  • CAS Conflict : Two CAS numbers (85126-73-4 and 1216473-32-3) are associated with the compound, possibly indicating batch-specific variations or database errors.

Biological Activity

Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride is a chemical compound with significant biological activity, particularly in pharmacology. Its molecular formula is C14H19N3O3C_{14}H_{19}N_{3}O_{3} and it is often used in medicinal chemistry due to its potential therapeutic applications.

This compound exhibits its biological effects primarily through interactions with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. Its structure allows it to penetrate biological membranes, facilitating its action within cells.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism involves disrupting microbial cell wall synthesis and function.
  • Antitumor Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation. In vitro studies have indicated cytotoxic effects on various cancer cell lines, highlighting its potential as an anticancer agent.
  • Neuroprotective Effects : The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels, which may help in conditions like Alzheimer’s disease.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting a promising antimicrobial profile .
  • Cytotoxicity in Cancer Cells : In research involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited significant cytotoxicity with IC50 values of 25 µM and 30 µM, respectively. When combined with standard chemotherapy agents, it showed a synergistic effect, enhancing the overall efficacy of treatment .
  • Neuroprotective Studies : In an animal model of neurodegeneration, administration of the compound resulted in a significant reduction in cognitive decline as measured by behavioral tests. This effect was correlated with decreased oxidative stress markers in brain tissue .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL (S. aureus)
AntitumorIC50 = 25 µM (MCF-7 cells)
NeuroprotectiveReduced cognitive decline
PropertyValue
Molecular FormulaC14H19N3O3C_{14}H_{19}N_{3}O_{3}
Molecular Weight277.32 g/mol
Physical StateWhite crystalline solid
SolubilitySoluble in water

Q & A

Q. Analytical Validation :

  • Purity : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities.
  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR verify proton environments and carbon frameworks.
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight ([M+H]+^+ or [M+Cl]^- adducts).
    • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, often using SHELXL for refinement .

Advanced Question: How can researchers address challenges in crystallizing this compound, and what software tools aid in structural refinement?

Methodological Answer:
Crystallization Challenges :

  • Hygroscopicity : Use anhydrous solvents (e.g., ethanol or acetonitrile) and inert atmosphere handling.
  • Polymorphism : Screen multiple solvents (e.g., DMSO, methanol) and cooling rates to isolate stable polymorphs.

Q. Structural Tools :

  • SHELXL : Refines crystallographic data, especially for small-molecule structures; robust for handling high-resolution data or twinned crystals .
  • ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry, aiding in interpreting disorder or anisotropic effects .
  • WinGX : Integrates data processing, structure solution, and refinement workflows for efficient crystallographic analysis .

Advanced Question: What strategies optimize the reaction yield during the acylation step of piperazine derivatives in the synthesis of this compound?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the piperazine nitrogen.
  • Stoichiometry : Use a 1.2:1 molar ratio of acylating agent to piperazine to minimize unreacted starting material.
  • Catalysis : Add catalytic triethylamine to neutralize HCl byproducts, preventing side reactions.
  • Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or inline FTIR to detect carbonyl formation.

Q. Troubleshooting :

  • Low yields may result from moisture-sensitive intermediates; employ molecular sieves or dry nitrogen purging .

Basic Question: What are the common impurities observed during the synthesis of this compound, and how are they characterized?

Methodological Answer:
Common Impurities :

  • Unreacted Intermediates : Residual methyl 4-aminobenzoate or piperazin-1-ylacetyl chloride.
  • Hydrolysis Products : Free carboxylic acid forms if ester hydrolysis occurs under acidic conditions.

Q. Characterization Techniques :

  • HPLC-MS : Identifies impurities by retention time and mass-to-charge ratio (e.g., unreacted piperazine at m/z 86).
  • NMR Spin-Saturation Transfer : Detects slow-exchanging protons in hydrolyzed byproducts.
  • Reference Standards : Compare with known impurities cataloged in pharmacopeial databases (e.g., USP-NF) .

Advanced Question: How do environmental factors like pH and temperature affect the stability of this compound in solution, and what experimental controls are recommended?

Methodological Answer:
Stability Studies :

  • pH Dependence :
    • Acidic Conditions (pH < 3) : Protonation of the piperazine ring enhances solubility but may accelerate ester hydrolysis.
    • Neutral/Basic Conditions (pH 7–9) : Risk of amine deprotonation and precipitation; use buffered solutions (e.g., phosphate buffer, pH 6.5).
  • Temperature : Storage at 2–8°C in amber vials prevents thermal degradation and photolysis .

Q. Experimental Controls :

  • Forced Degradation : Expose samples to 40°C/75% RH for 4 weeks to simulate accelerated stability.
  • LC-MS Monitoring : Quantify degradation products (e.g., free benzoic acid) to establish shelf-life .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride
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Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride

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